1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(14)12-4-9-6-13(11-2-3-11)7-10(9)5-12/h9-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFDASXHJJCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, sulfur ylides can undergo intramolecular cyclization with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to produce the desired compound . This method is advantageous due to its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds, essential for constructing the bicyclic structure of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its properties.
Substitution: Substitution reactions can introduce different substituents, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The hexahydropyrrolo[3,4-c]pyrrole scaffold is widely utilized in drug design. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Heteroaromatic Substituents: The Autotaxin inhibitor with a benzotriazole-carbonyl group exhibits nanomolar potency (IC₅₀: 0.0099 µM), highlighting the role of aromatic electron-deficient groups in enhancing target binding . Cyclopropyl vs. Aromatic: The cyclopropyl group in the target compound likely improves metabolic stability compared to bulkier aryl substituents, as seen in tert-butyl intermediates .
Synthetic Challenges :
- Palladium-catalyzed reactions (e.g., with Pd₂(dba)₃/t-Bu XPhos) are critical for introducing aryl/heteroaryl groups but suffer from moderate yields (~30–32%) .
- Cyclopropane functionalization requires precise control to avoid ring-opening side reactions .
Spectroscopic Trends :
Biological Activity
The compound 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a complex heterocyclic structure that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone can be represented as follows:
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.29 g/mol
Structural Features
The compound features a cyclopropyl group attached to a hexahydropyrrolo framework, which is known for its unique electronic properties and potential interactions with biological targets. The ethanone moiety contributes to its reactivity and binding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.
Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for antibiotic development.
- Anticancer Potential : The structural characteristics of the compound may allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Investigations into the neuroprotective properties indicate potential applications in treating neurodegenerative diseases.
Case Studies
- A study focusing on the synthesis and biological evaluation of related compounds demonstrated that derivatives of the hexahydropyrrolo structure showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research on the original compound's anticancer properties.
- Another research effort highlighted the antimicrobial efficacy of similar compounds against resistant bacterial strains, indicating the potential utility of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone in addressing public health challenges posed by antibiotic resistance.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neuronal cells in vitro |
Synthesis and Characterization
The synthesis of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves multi-step organic reactions. Key steps include:
- Formation of the hexahydropyrrolo core through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation methods.
- Functionalization at the ethanone position to enhance biological activity.
Comparative Analysis with Similar Compounds
Research indicates that compounds with similar structural motifs often exhibit notable biological activities. For instance:
- Indole Derivatives : Known for their broad spectrum of bioactivity, these compounds often serve as templates for drug design.
- Pyrrolidine Compounds : Frequently studied for their interactions with neurotransmitter receptors, suggesting potential applications in neurology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
